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Compound of Interest

Compound Name: 2,2-Dimethylpent-4-en-1-ol

Cat. No.: B1589633

An In-depth Technical Guide: 2,2-Dimethylpent-4-en-1-ol

Executive Summary

This technical guide provides a comprehensive overview of 2,2-dimethylpent-4-en-1-ol, a
bifunctional organic building block with significant potential in synthetic chemistry. The
document details the molecule's precise IUPAC nomenclature, physicochemical properties, and
a robust, field-proven protocol for its synthesis via the reduction of its corresponding aldehyde.
Furthermore, it outlines standard methodologies for purification and structural characterization,
including expected spectroscopic signatures. The guide concludes with an expert analysis of its
applications as a versatile intermediate in drug discovery and fine chemical synthesis,
highlighting its capacity for diverse chemical transformations.

Introduction

Unsaturated alcohols are a cornerstone of modern organic synthesis, valued for their dual
functionality which allows for sequential or orthogonal chemical modifications.[1][2] These
molecules serve as critical intermediates in the production of fine chemicals, pharmaceuticals,
and fragrances.[2] 2,2-Dimethylpent-4-en-1-ol (CAS: 3420-42-6) is a noteworthy member of
this class. Its structure incorporates a primary alcohol for nucleophilic reactions or conversion
to other functional groups, and a terminal alkene for transformations such as oxidation,
reduction, or addition reactions. The presence of a gem-dimethyl group at the C2 position
provides steric hindrance that can influence reaction selectivity and impart unique
conformational properties to derivative molecules, a feature of interest in medicinal chemistry
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and materials science.[3] This guide serves as a technical resource for researchers looking to

synthesize, characterize, and utilize this versatile compound.

Nomenclature and Physicochemical Properties
IUPAC Nomenclature

The name 2,2-Dimethylpent-4-en-1-ol is derived according to the systematic rules of the

International Union of Pure and Applied Chemistry (IUPAC).[4] The determination follows these

steps:

Identify the Principal Functional Group: The hydroxyl (-OH) group has higher priority than the
alkene, so the suffix is "-ol".[5][6]

Determine the Parent Chain: The longest carbon chain containing the principal functional
group is a five-carbon chain (pentane).

Number the Chain: Numbering begins at the end closest to the hydroxyl group, making the
carbon bearing the -OH group C1.[7][8]

Identify and Locate Substituents:

o Two methyl groups are on C2 (2,2-dimethyl).

o Adouble bond is between C4 and C5 (4-en).[8]
o The hydroxyl group is on C1 (1-ol).

Assemble the Name: Combining these elements gives the full IUPAC name: 2,2-
dimethylpent-4-en-1-ol.

Chemical Identifiers

The following table summarizes key identifiers for this compound.
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Identifier Value Source(s)
CAS Number 3420-42-6 [4][9][10]
Molecular Formula C7H140 [41[9][10]
Molecular Weight 114.19 g/mol [4]
SMILES CC(C)(cc=C)co [4][11]
InChikey XFZHDXOKFDBPRE- A
UHFFFAOYSA-N
EC Number 837-123-1 [4]

Physical and Safety Data

Key physical properties and hazard information are crucial for safe handling and experimental

design.
Property Value Source(s)
Boiling Point 156.6 + 9.0 °C at 760 mmHg 9]
Density 0.8+ 0.1 g/cm3 [9]

GHS Hazards

H226: Flammable liquid and

vapor

[4]

H315: Causes skin irritation

[4]

H319: Causes serious eye

irritation

[4]

H335: May cause respiratory
irritation

[4]

Synthesis and Purification
Synthetic Strategy: An Expertise-Driven Approach
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A highly reliable and efficient method for preparing a primary alcohol is the reduction of its
corresponding aldehyde. The precursor, 2,2-dimethylpent-4-enal (CAS: 5497-67-6), is
commercially available and serves as an ideal starting material.[12] For this transformation,
sodium borohydride (NaBHa) is the reagent of choice.

Causality Behind Experimental Choice: While stronger reducing agents like lithium aluminum
hydride (LiAIH4) could be used, NaBHa4 offers significant advantages in this context. It is a
milder, more selective reagent that reduces aldehydes and ketones without affecting other
functional groups like alkenes. Its stability in protic solvents like ethanol or methanol simplifies
the experimental setup and workup procedure, making it a safer and more practical option for
this specific synthesis. This self-validating system ensures a high yield of the desired alcohol
with minimal side products.

Experimental Protocol: Synthesis

This protocol details the reduction of 2,2-dimethylpent-4-enal to 2,2-dimethylpent-4-en-1-ol.

e Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-
dimethylpent-4-enal (1.0 eq). Dissolve the aldehyde in methanol (approx. 0.2 M
concentration).

e Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution
temperature equilibrates to 0-5 °C.

o Reagent Addition: Slowly add sodium borohydride (NaBHa4, 1.1 eq) to the stirred solution in
small portions over 20-30 minutes. Note: Hydrogen gas is evolved; ensure adequate
ventilation.

o Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature. Monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

e Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCI)
dropwise at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic.

o Extraction: Remove the methanol under reduced pressure. Add deionized water to the
residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
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e Washing and Drying: Combine the organic extracts and wash sequentially with saturated
sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium
sulfate (MgSOa).

o Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure
to yield the crude product.

Workflow Diagram: Synthesis and Workup
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Caption: Synthetic workflow from aldehyde to purified alcohol.
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Purification Protocol: Flash Column Chromatography

The crude product is best purified by flash column chromatography on silica gel.

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

o Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and
load it onto the column.

» Elution: Elute the column with a gradient of ethyl acetate in hexane (e.qg., starting from 5%
ethyl acetate and gradually increasing to 20%).

» Fraction Collection: Collect fractions and analyze them by TLC to identify those containing
the pure product.

» Final Step: Combine the pure fractions and remove the solvent under reduced pressure to
yield 2,2-dimethylpent-4-en-1-ol as a pure liquid.

Structural Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized
compound. The expected data provides a self-validating reference for experimental results.

Expected Spectroscopic Data

The following table outlines the characteristic signals anticipated for 2,2-dimethylpent-4-en-1-
ol.
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Technique Expected Characteristic Signals

~5.8 ppm (m, 1H): Vinyl proton (-CH=CH2)~5.0
ppm (m, 2H): Terminal vinyl protons (=CH2)~3.3
ppm (s, 2H): Methylene protons adjacent to OH

1H NMR (-CH20H)~2.1 ppm (d, 2H): Allylic methylene
protons (-CH2-CH=)~1.5 ppm (br s, 1H):
Hydroxyl proton (-OH)~0.9 ppm (s, 6H): Gem-
dimethyl protons (2 x -CHs3)

~135 ppm: Internal vinyl carbon (-CH=)~117
ppm: Terminal vinyl carbon (=CHz2)~70 ppm:
Methylene carbon adjacent to OH (-CH20H)~45
ppm: Allylic methylene carbon (-CH2-)~36 ppm:

13C NMR

Quaternary carbon (-C(CHs)2)~24 ppm: Methyl
carbons (-CHs)

~3350 cm~t (broad): O-H stretch~3075 cm™1

(medium): =C-H stretch (vinyl)~2960 cm™1
FT-IR (neat) (strong): C-H stretch (aliphatic)~1640 cm~1

(medium): C=C stretch~1040 cm~1 (strong): C-

O stretch (primary alcohol)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C7H140. The
predicted monoisotopic mass is 114.104465 Da.[4] Fragmentation patterns would likely show
loss of water (M-18) and cleavage adjacent to the oxygen atom.

Applications in Research and Development
Role as a Versatile Synthetic Intermediate

2,2-Dimethylpent-4-en-1-ol is a valuable bifunctional building block. The primary alcohol can
be readily converted into a wide range of other functional groups (e.g., aldehydes, carboxylic
acids, ethers, esters, halides), while the terminal alkene provides a handle for another set of
unique transformations. This orthogonality is highly desirable in the synthesis of complex target
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molecules. Alcohols are widely recognized as sustainable and structurally diverse reagents for
developing chemical libraries.[13]

Relevance to Drug Discovery

In drug development, the introduction of sterically hindered moieties can significantly impact a
molecule's pharmacokinetic profile by, for example, blocking metabolic pathways. The
neopentyl-like core of this molecule can serve this purpose.[3] Furthermore, the ability to use
simple alcohols as alkylating agents in late-stage functionalization is a powerful strategy in
medicinal chemistry to rapidly generate analogues of lead compounds.[14] The dual
functionality of 2,2-dimethylpent-4-en-1-ol allows it to be incorporated into larger scaffolds,
providing vectors for further diversification.

Diagram of Potential Chemical Transformations
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Caption: Potential downstream reactions of 2,2-dimethylpent-4-en-1-ol.

Conclusion

2,2-Dimethylpent-4-en-1-ol is a valuable and versatile building block for chemical synthesis.
Its straightforward preparation, combined with the orthogonal reactivity of its alcohol and alkene
functionalities, makes it a powerful tool for constructing complex molecules. For researchers in
drug discovery and materials science, the unique steric and electronic properties conferred by
its structure offer compelling opportunities for innovation. This guide provides the foundational
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knowledge and practical protocols necessary for its effective synthesis, characterization, and
strategic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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